![molecular formula C7H4BrFO5S B13474862 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid is a chemical compound with the molecular formula C7H4BrFO5S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a bromine atom and a fluorosulfonyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid typically involves the bromination of 5-hydroxybenzoic acid followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromination. The fluorosulfonyl group can be introduced using fluorosulfonic acid or a related reagent under controlled conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of reduced benzoic acid derivatives.
Oxidation: Formation of carboxylate derivatives
Applications De Recherche Scientifique
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorosulfonyl groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-fluorobenzoic acid: Similar structure but lacks the fluorosulfonyl group.
3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of a fluorosulfonyl group.
3-Bromo-5-iodobenzoic acid: Contains an iodine atom instead of a fluorosulfonyl group .
Uniqueness
The combination of these functional groups makes it a valuable intermediate in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C7H4BrFO5S |
|---|---|
Poids moléculaire |
299.07 g/mol |
Nom IUPAC |
3-bromo-5-fluorosulfonyloxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO5S/c8-5-1-4(7(10)11)2-6(3-5)14-15(9,12)13/h1-3H,(H,10,11) |
Clé InChI |
BBPNJAYQCDUMSK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OS(=O)(=O)F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



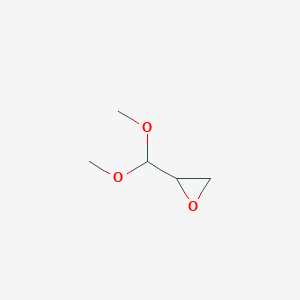
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
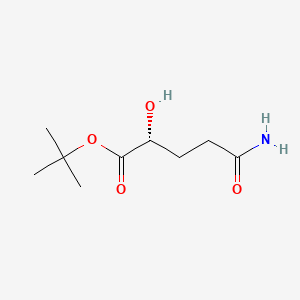
![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)

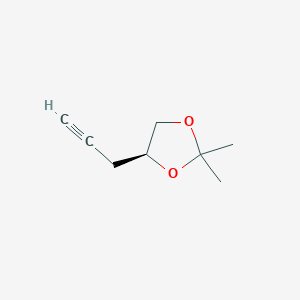
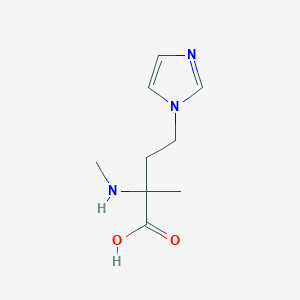
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
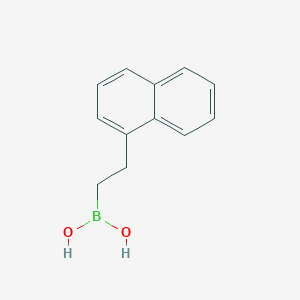

![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)


